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Compound of Interest

Compound Name: Camelliaside A (Standard)

Cat. No.: B15590824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

flavonoid glycoside, Camelliaside A. The information presented herein is crucial for the

identification, characterization, and quality control of this natural product in research and drug

development settings. All data is sourced from the original structure elucidation study by Sekine

et al. (1991) published in Phytochemistry.

Chemical Structure and Properties
Camelliaside A is a flavonol triglycoside isolated from the seeds of Camellia sinensis. Its

structure has been determined to be kaempferol 3-O-[2-O-β-D-galactopyranosyl-6-O-α-L-

rhamnopyranosyl]-β-D-glucopyranoside.

Molecular Formula: C₃₃H₄₀O₂₀ Molecular Weight: 756.7 g/mol

Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for Camelliaside A.

¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum was recorded in pyridine-d₅. The chemical shifts (δ) are reported in

parts per million (ppm).
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Carbon No. Chemical Shift (δ) ppm

Kaempferol Aglycone

2 157.4

3 134.5

4 178.5

5 162.4

6 99.8

7 164.0

8 94.7

9 158.2

10 104.8

1' 122.0

2', 6' 131.8

3', 5' 116.0

4' 160.8

Glucose

1'' 102.8

2'' 82.5

3'' 77.9

4'' 71.0

5'' 78.1

6'' 67.2

Galactose

1''' 105.0
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2''' 72.8

3''' 74.5

4''' 70.0

5''' 76.8

6''' 62.0

Rhamnose

1'''' 102.0

2'''' 71.8

3'''' 72.0

4'''' 73.5

5'''' 69.5

6'''' (CH₃) 18.5

¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum was also recorded in pyridine-d₅. The chemical shifts (δ) are reported in

ppm, with coupling constants (J) in Hertz (Hz).
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Proton No. Chemical Shift (δ) ppm Multiplicity, J (Hz)

Kaempferol Aglycone

6 6.45 d, J=2.0

8 6.82 d, J=2.0

2', 6' 8.18 d, J=8.5

3', 5' 7.15 d, J=8.5

Glucose

1'' 5.80 d, J=7.5

Galactose

1''' 5.25 d, J=7.5

Rhamnose

1'''' 5.10 br s

6'''' (CH₃) 1.60 d, J=6.0

Mass Spectrometry (MS) Data
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular

weight of Camelliaside A.

Ion m/z

[M + H]⁺ 757

[M + Na]⁺ 779

Experimental Protocols
The following methodologies were employed for the acquisition of the spectroscopic data.

Isolation of Camelliaside A
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Camelliaside A was isolated from the seeds of Camellia sinensis. The seeds were defatted and

extracted with methanol. The methanolic extract was then subjected to a series of column

chromatography steps, including Diaion HP-20, Sephadex LH-20, and reverse-phase HPLC, to

yield the purified compound.

NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a JEOL JNM-GX 400 spectrometer. Samples were

dissolved in pyridine-d₅, and chemical shifts were referenced to the residual solvent signals.

Mass Spectrometry
FAB-MS was performed on a JEOL JMS-DX 303 mass spectrometer using a glycerol matrix.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and structural elucidation

of a natural product like Camelliaside A using spectroscopic techniques.
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Caption: Workflow for the isolation and structural elucidation of Camelliaside A.
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To cite this document: BenchChem. [Spectroscopic Profile of Camelliaside A: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15590824#spectroscopic-data-of-camelliaside-a-
standard-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15590824#spectroscopic-data-of-camelliaside-a-standard-nmr-ms
https://www.benchchem.com/product/b15590824#spectroscopic-data-of-camelliaside-a-standard-nmr-ms
https://www.benchchem.com/product/b15590824#spectroscopic-data-of-camelliaside-a-standard-nmr-ms
https://www.benchchem.com/product/b15590824#spectroscopic-data-of-camelliaside-a-standard-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15590824?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

